Cas no 373384-16-8 (2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE)
2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE Chemical and Physical Properties
Names and Identifiers
-
- 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE
- 2-(4-boronophenyl)-6-methylquinoline-4-carboxylic acid
- 2-(2-HYDROXYPHENYL)-ISONICOTINIC ACID
- 2-[4-(dihydroxyboranyl)phenyl]-6-methylquinoline-4-carboxylic acid
-
- Inchi: InChI=1S/C17H14BNO4/c1-10-2-7-15-13(8-10)14(17(20)21)9-16(19-15)11-3-5-12(6-4-11)18(22)23/h2-9,22-23H,1H3,(H,20,21)
- InChI Key: PQFAZDQDQNJKIH-UHFFFAOYSA-N
- SMILES: CC1=CC2=C(C=C(C3=CC=C(C=C3)B(O)O)N=C2C=C1)C(=O)O
Computed Properties
- Exact Mass: 307.10200
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 23
- Rotatable Bond Count: 3
Experimental Properties
- Melting Point: 236-241 °C
- PSA: 90.65000
- LogP: 1.58820
2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE Security Information
- Hazard Category Code: 36/37/38
- Safety Instruction: S26-S37/39
-
Hazardous Material Identification:
- Safety Term:S26;S37/39
- Risk Phrases:R36/37/38
2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D680615-2.5mg |
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline |
373384-16-8 | 2.5mg |
$ 50.00 | 2022-06-05 | ||
| TRC | D680615-5mg |
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline |
373384-16-8 | 5mg |
$ 65.00 | 2022-06-05 | ||
| TRC | D680615-25mg |
2-(4-Dihydroxyborane)phenyl-4-carboxy-6-methylquinoline |
373384-16-8 | 25mg |
$ 115.00 | 2022-06-05 |
2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE Related Literature
-
Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
-
Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
-
Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
Additional information on 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE
Introduction to 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE (CAS No. 373384-16-8)
2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural and functional properties. This compound, identified by its Chemical Abstracts Service (CAS) number 373384-16-8, represents a fascinating intersection of boron-containing heterocycles and polyphenolic functionalities, making it a promising candidate for further exploration in drug discovery and therapeutic applications. The presence of both hydroxyl and borane groups in its molecular framework suggests potential reactivity and bioactivity that could be exploited for developing novel pharmacological agents.
The phenyl ring moiety in the compound’s structure contributes to its aromatic character, which is often associated with enhanced stability and bioavailability in biological systems. This aromaticity, combined with the quinoline core, provides a scaffold that is well-documented for its role in various biological processes, including antimicrobial, anti-inflammatory, and anticancer activities. The carboxylic acid group at the 4-position further enhances the compound’s potential as a bioactive molecule by facilitating interactions with biological targets such as enzymes and receptors.
The 4-dihydroxyborane substituent is particularly noteworthy, as it introduces a boron atom into the molecular structure. Boron-containing compounds have been extensively studied for their diverse applications in medicine, ranging from radiopharmaceuticals to targeted therapeutics. The borane group in this compound may participate in various chemical reactions, including hydroboration reactions, which are commonly used in organic synthesis to introduce boron atoms into organic molecules. This reactivity could be leveraged to develop new derivatives of the compound with tailored biological activities.
Recent advancements in medicinal chemistry have highlighted the importance of polyphenolic compounds in drug development. The combination of hydroxyl groups with other functional moieties such as carboxylic acids and borane units can lead to enhanced bioactivity. For instance, studies have shown that polyphenols exhibit potent antioxidant, anti-inflammatory, and anticancer properties by modulating various cellular pathways. The 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE structure may similarly possess these beneficial properties, making it a valuable asset in the search for new therapeutic agents.
The 6-methylquinoline moiety further contributes to the compound’s complexity and potential bioactivity. Quinoline derivatives are well-known for their broad spectrum of biological activities, including antimicrobial, antimalarial, and anticancer effects. The introduction of a methyl group at the 6-position can influence the electronic properties of the quinoline ring, potentially altering its interaction with biological targets. This structural modification opens up possibilities for fine-tuning the pharmacological profile of the compound.
In light of these structural features, researchers have been exploring the potential applications of 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE in various therapeutic areas. One particularly promising area is cancer research. Quinoline derivatives have been investigated for their ability to inhibit tumor growth by targeting specific pathways involved in cancer progression. The borane group may also play a role in this context by facilitating targeted drug delivery or by participating in redox reactions that are relevant to cancer cell metabolism.
Another area of interest is inflammation and immunomodulation. Polyphenolic compounds are known to modulate inflammatory responses by interacting with various signaling pathways. The hydroxyl groups in 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE could contribute to this effect by acting as antioxidants or by influencing enzyme activity related to inflammation. This makes the compound a potential candidate for developing novel anti-inflammatory agents.
Furthermore, the compound’s structural features may make it useful in neurodegenerative disease research. Quinoline derivatives have shown promise in treating conditions such as Alzheimer’s disease and Parkinson’s disease by modulating neurotransmitter systems or by protecting against oxidative stress. The presence of multiple functional groups in 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE could enhance its ability to interact with biological targets relevant to these diseases.
The synthesis of 2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE involves sophisticated organic chemistry techniques that require careful optimization to ensure high yield and purity. Boron-containing compounds often pose challenges during synthesis due to their reactivity and sensitivity to environmental conditions. However, recent advances in synthetic methodologies have made it possible to handle these compounds more efficiently, opening up new possibilities for their application in drug development.
In conclusion,2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE (CAS No. 373384-16-8) is a structurally complex and functionally versatile compound with significant potential in pharmaceutical research. Its unique combination of aromaticity, polyphenolic functionalities, and boron-containing moieties makes it an attractive candidate for further exploration in drug discovery. By leveraging its structural features and exploring its bioactivity, researchers may uncover novel therapeutic applications that could benefit patients worldwide.
373384-16-8 (2-(4-DIHYDROXYBORANE)PHENYL-4-CARBOXY-6-METHYLQUINOLINE) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)